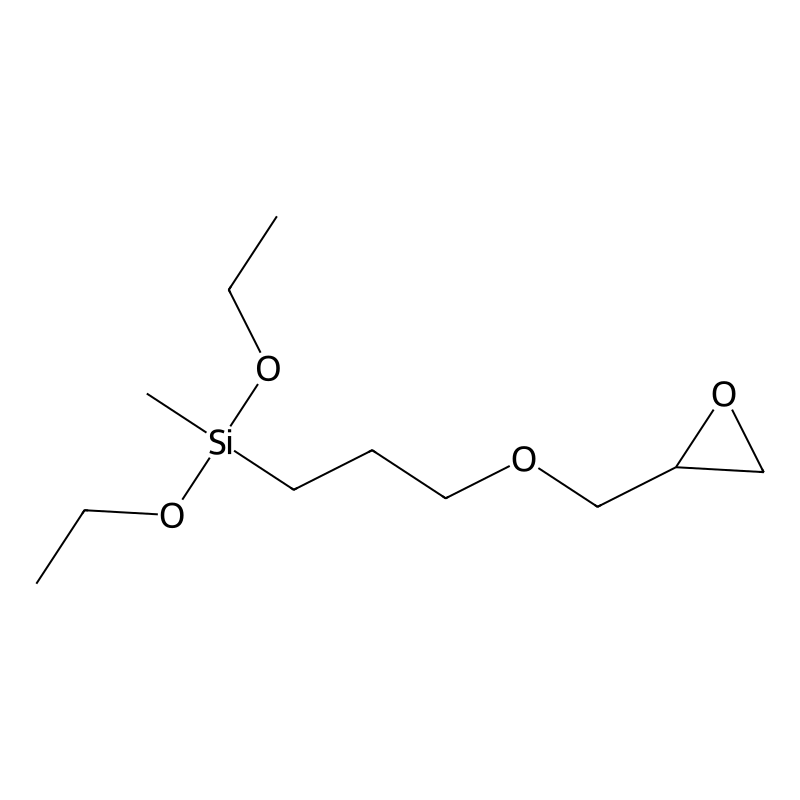Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Surface Modification:
- Silane coupling agent: Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane functions as a silane coupling agent, which enhances the adhesion between organic and inorganic materials. Source: [Polymers and Polymeric Composites: A Reference Series: ] This property makes it useful in modifying surfaces of various materials, such as:
- Glass: It can improve the adhesion of organic coatings on glass surfaces, leading to enhanced performance and durability. Source: [Silane coupling agents in glass fiber-reinforced composites]
- Metals: It can promote the bonding of organic layers on metal surfaces, facilitating the development of functional materials with specific functionalities. Source: [Metal Oxide Nanoparticles: Synthesis, Structure, Properties, and Applications]
- Polymers: It can improve the compatibility between different polymers, leading to the creation of composite materials with desired properties. Source: [Modification of polymers using silane coupling agents]
Organic Synthesis:
- Precursor for functional materials: Due to the presence of both epoxy and ethoxy groups, Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane can serve as a precursor for various functional materials. Source: [Synthesis and characterization of novel epoxy resins containing glycidyl ether functionality]
- Epoxy resins: It can be used to synthesize epoxy resins with improved properties, such as enhanced mechanical strength and chemical resistance. Source: [Synthesis and characterization of novel epoxy resins containing glycidyl ether functionality]
- Silica-based materials: It can be employed in the synthesis of silica-based materials with specific functionalities, such as catalysts, adsorbents, and drug delivery systems. Source: [Sol-gel synthesis of functionalized silica nanoparticles: ]
Biomedical Applications:
- Surface modification for biomaterials: Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane can be utilized to modify the surface of biomaterials, such as implants and biosensors, to improve their biocompatibility and functionality. Source: [Surface modification of biomaterials for improved biocompatibility and performance: ]
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane, also known as (3-Glycidoxypropyl)methyldiethoxysilane, is an organosilicon compound characterized by its unique structure that includes both silane and epoxy functionalities. The molecular formula of this compound is , and it has a molecular weight of approximately 248.39 g/mol. It appears as a colorless to pale yellow liquid with a density of about 1.0 g/cm³ and a boiling point around 284.7 °C at 760 mmHg .
The compound is notable for its potential applications in various fields, including materials science, organic synthesis, and biomedical engineering, due to its ability to form covalent bonds with different substrates.
- Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane networks.
- Epoxide Ring Opening: The epoxide group can react with nucleophiles, leading to the formation of various hydroxylated products.
- Condensation Reactions: The silanol groups can react with other silanes or hydroxyl-containing compounds to form siloxane bonds, which are essential in creating silicate networks.
These reactions make diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane versatile for modifying surfaces and creating hybrid organic-inorganic materials.
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane can be synthesized through several methods:
- Alkoxysilation: This method involves reacting a glycidol derivative with a methyl diethoxysilane in the presence of a catalyst.
- Direct Synthesis: The compound can also be synthesized by direct reaction of 3-glycidoxypropyltrimethoxysilane with ethanol under controlled conditions.
- Epoxidation Reactions: Starting from appropriate unsaturated alcohols or alkenes, epoxidation followed by silanization can yield this compound.
Each method allows for variations in yield and purity, depending on the reaction conditions employed .
Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane has several practical applications:
- Adhesives and Sealants: Its ability to bond with various substrates makes it useful in formulating adhesives that require durability and flexibility.
- Coatings: The compound is utilized in protective coatings that enhance resistance to moisture and chemicals.
- Biomedical
Interaction studies involving diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane focus on its reactivity with various functional groups present in polymers and biomolecules. These studies help elucidate how the compound can modify surface properties or enhance compatibility in composite materials. For example, interactions with hydroxyl groups can lead to improved adhesion in coatings or adhesives .
Several compounds share structural characteristics with diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3-Glycidoxypropyl)methyldiethoxysilane | C₁₁H₂₄O₄Si | Contains both epoxy and ethoxy groups; used in similar applications |
| Triethoxysilane | C₇H₁₈O₃Si | Lacks the epoxy group; primarily used for surface treatments |
| Glycidyloxypropyltriethoxysilane | C₁₃H₂₈O₄Si | Similar epoxy functionality; used for enhancing adhesion in coatings |
The uniqueness of diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane lies in its combination of both diethoxy and glycidyloxy functionalities, which allows for versatile applications across different fields while providing enhanced reactivity compared to other silanes .
Physical Description
GHS Hazard Statements
H315 (74.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (93.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (74.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (68.37%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
General Manufacturing Information
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.








